molecular formula C10H17N3O5 B6082087 DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE

DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE

Cat. No.: B6082087
M. Wt: 259.26 g/mol
InChI Key: WXBZUJYOTYCVCG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE is an organic compound with the molecular formula C10H17N3O5 It is a derivative of malonic acid and is characterized by the presence of acetylhydrazino and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE typically involves the reaction of diethyl malonate with hydrazine derivatives. One common method is the condensation reaction between diethyl malonate and 2-acetylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the hydrazine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetylhydrazino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE involves its interaction with various molecular targets. The acetylhydrazino and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL MALONATE: A simpler derivative of malonic acid, used in similar synthetic applications.

    DIETHYL 2-[(2-METHYLHYDRAZINO)(AMINO)METHYLENE]MALONATE: A related compound with a methyl group instead of an acetyl group.

    DIETHYL 2-[(2-PHENYLHYDRAZINO)(AMINO)METHYLENE]MALONATE: A derivative with a phenyl group, exhibiting different chemical properties.

Uniqueness

DIETHYL 2-[(2-ACETYLHYDRAZINO)(AMINO)METHYLENE]MALONATE is unique due to the presence of both acetylhydrazino and amino groups, which confer distinct reactivity and potential biological activities

Properties

IUPAC Name

ethyl (E)-2-[(Z)-N'-acetamidocarbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-4-17-9(15)7(10(16)18-5-2)8(11)13-12-6(3)14/h15H,4-5H2,1-3H3,(H2,11,13)(H,12,14)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBZUJYOTYCVCG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NNC(=O)C)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N\NC(=O)C)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.